3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-6(2)12-7(13)9(11-8(12)14)3-4-10-5-9;/h6,10H,3-5H2,1-2H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPQLKUYPUUUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2(CCNC2)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds with triazaspiro structures may exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies suggest that triazaspiro compounds can inhibit the growth of bacteria and fungi. Their unique structure may enhance their ability to penetrate microbial membranes and disrupt cellular functions.
- Anticancer Potential : Preliminary investigations have shown that certain derivatives of triazaspiro compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.
Neuropharmacology
The spirocyclic nature of 3-(propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride suggests potential applications in neuropharmacology:
- Cognitive Enhancement : Some derivatives have been studied for their effects on cognitive function and memory enhancement in animal models. The specific interactions with neurotransmitter systems warrant further exploration.
Polymer Chemistry
The compound's unique structure allows it to be utilized as a building block in polymer synthesis:
- Smart Materials : Research indicates potential applications in developing smart materials that respond to environmental stimuli due to the compound's ability to form cross-links with other polymer chains.
Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound can be explored for use in:
- Protective Coatings : Its properties may enhance the durability and resistance of coatings against environmental degradation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity
- The isopropyl group in the target compound improves membrane permeability compared to the hydroxyethyl derivative , but reduces water solubility.
- Aromatic substituents (e.g., phenyl in CAS 119427-80-4) may enhance binding to hydrophobic enzyme pockets, though bioactivity data is lacking .
- Chlorophenylpiperazine moieties (e.g., in ) suggest CNS-targeted applications, contrasting with the antimicrobial focus of the target compound .
Physicochemical Properties
- The dimethoxy derivative () exhibits superior anti-inflammatory activity, likely due to hydrogen bonding with IL-1β and TNF-α .
- Hydrochloride salts (e.g., target compound) generally improve crystallinity and stability compared to free bases .
Synthetic Accessibility
- Spirocyclic hydantoins with simple alkyl groups (e.g., target compound) are synthesized in higher yields (70–80%) than complex analogs like chlorophenylpiperazine derivatives (60–70%) .
Preparation Methods
Alkylation and Cyclization Approach
One efficient method reported involves the alkylation of hydantoin derivatives followed by intramolecular cyclization to yield the spirocyclic diketopiperazine structure. This process uses hydantoin and pyrrolidine ring precursors as starting materials, enabling the introduction of the propan-2-yl group via alkylation reactions.
- The alkylation is typically performed under controlled conditions to prevent over-alkylation or side reactions.
- The cyclization step forms the spiro-fused ring system, resulting in the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core.
- The hydrochloride salt form is obtained by treatment with hydrochloric acid, enhancing the compound's stability and solubility for research applications.
Catalytic Asymmetric Synthesis via Tsuji–Trost Reaction
A more advanced and stereoselective method involves the intramolecular Tsuji–Trost reaction of Ugi adducts catalyzed by palladium complexes. This approach allows for the asymmetric synthesis of spiro-diketopiperazines with high yield and enantioselectivity.
- The reaction employs Pd$$2$$(dba)$$3$$ as the palladium source and chiral ligands such as L4 to induce stereoselectivity.
- Solvents like dioxane and tetrahydrofuran (THF) are used, with reaction conditions optimized for temperature, concentration, and ligand choice.
- This method achieves yields up to 86% and allows for fine control over stereochemistry, which is critical for biological activity studies.
- The reaction proceeds under mild conditions (room temperature to 50 °C) and requires purification by silica gel chromatography.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|
| Alkylation of Hydantoin Precursors | Hydantoin, pyrrolidine derivatives, alkylating agent, HCl treatment | High (>80%) | High (no further purification needed) | Simple, scalable, produces hydrochloride salt |
| Catalytic Asymmetric Tsuji–Trost | Pd$$2$$(dba)$$3$$, chiral ligand L4, dioxane, RT-50 °C | Up to 86% | High (enantioselective) | Allows stereoselective synthesis, complex setup |
| Direct Cyclization of Ugi Adducts | Ugi adducts, Pd catalyst, dppe ligand, dioxane, 50 °C | Moderate to high | High | Racemic or enantioselective depending on ligand |
Research Findings and Notes on Preparation
- The alkylation and cyclization methods provide a straightforward route to the target compound, yielding high-purity products without the need for extensive purification steps, which is advantageous for bulk synthesis.
- The catalytic asymmetric synthesis method offers the advantage of producing enantiomerically enriched compounds, which is crucial for pharmacological studies, though it requires more sophisticated catalysts and ligands.
- Solvent choice and reaction concentration significantly influence yield and stereoselectivity in the Tsuji–Trost reaction; dioxane and dilute conditions favor better outcomes.
- The hydrochloride salt form is preferred for its enhanced stability and solubility, facilitating handling and further biological testing.
- Antimicrobial activity studies on derivatives prepared by these methods indicate promising bioactivity, underscoring the importance of efficient synthetic routes to enable further medicinal chemistry exploration.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, and how can experimental design optimize yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and salt formation. To optimize yield, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical factors . Chromatographic purification (e.g., using high-resolution HPLC columns like Chromolith or Purospher®STAR) ensures purity .
Q. How should researchers characterize the structural integrity of this spirocyclic compound?
- Methodological Answer : Use a combination of NMR (1H/13C) , X-ray crystallography , and mass spectrometry . X-ray diffraction provides definitive confirmation of the spirocyclic core and hydrochloride salt formation, as demonstrated in similar bicyclic compounds . Pair this with Hirshfeld surface analysis to study intermolecular interactions .
Q. What analytical techniques are suitable for assessing purity and stability in aqueous solutions?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) for purity assessment. For stability studies, use accelerated degradation tests under varying pH and temperature conditions, monitored via LC-MS to identify degradation products .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model intermediate steps and transition states. Tools like COMSOL Multiphysics integrated with AI enable real-time simulation adjustments, narrowing optimal conditions before lab validation .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Conduct dose-response assays to differentiate selective inhibition from off-target effects. Use molecular docking to map binding interactions with target enzymes (e.g., Pfmrk inhibitors) and validate with mutagenesis studies. Cross-reference data with structurally analogous compounds to identify SAR trends .
Q. How can researchers optimize membrane permeability for in vivo studies?
- Methodological Answer : Perform logP measurements (octanol-water partitioning) and artificial membrane assays (e.g., PAMPA). Modify the hydrochloride salt’s counterion or introduce prodrug strategies to enhance bioavailability. Computational models (e.g., COMSOL) predict diffusion rates across lipid bilayers .
Q. What advanced techniques validate spirocyclic conformation under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
